[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid
Overview
Description
[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid is a useful research compound. Its molecular formula is C18H10O12 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Self-Assembly and Grid Formation
- [1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid and its derivatives have been used to form intricate grid structures. These grids are composed of hydrogen-bonded cyclotetrameric compartments which exhibit chirality and can accommodate benzene rings of neighboring grids (Holý et al., 2001).
Metal-Organic Frameworks (MOFs)
- The compound has been utilized to construct novel complexes in combination with flexible bis(imidazole) ligands. These metal–organic frameworks (MOFs) demonstrate varied structures including 1D, 2D, and 3D configurations (Sun et al., 2010).
- Another study synthesized silver–organic frameworks with this compound, resulting in complexes with unique two-dimensional layers that further form three-dimensional supramolecular structures through hydrogen bonding and π···π interactions (Li et al., 2012).
Photoluminescence and Material Properties
- The compound has been used in the synthesis of luminescent coordination polymers, displaying potential as a thermally stable and solvent-resistant blue fluorescent material (Su et al., 2017).
- In another study, it was employed in the formation of Zn/Cd luminescent biphenyl dicarboxylate coordination polymers, showcasing diverse structures and luminescent properties (Huang et al., 2016).
Synthesis and Structural Analysis
- Investigations into the synthesis of derivatives such as Biphenyl-4,4′-dicarboxylic acid have been conducted, revealing potential applications in liquid crystals polymer materials (Xie Ji-zhong, 2008).
Structural Diversity and Catalytic Properties
- Biphenyl-dicarboxylate linkers have been explored for their role in the creation of diverse coordination polymers with varying structural, topological, and interpenetration features, also investigating their catalytic activities (Cheng et al., 2022).
Properties
IUPAC Name |
2-(2,4,6-tricarboxyphenyl)benzene-1,3,5-tricarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O12/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHASFFRNMZHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.